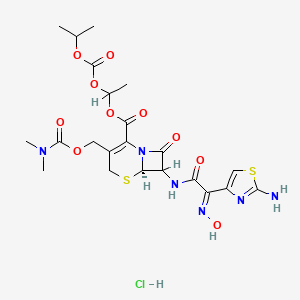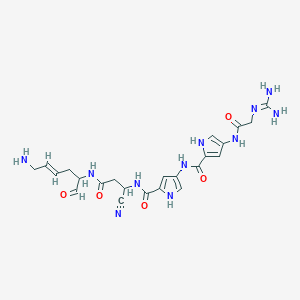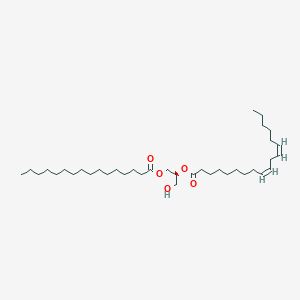
1-Palmitoyl-2-linoleoyl-sn-glycerol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-palmitoyl-2-linoleoyl-sn-glycerol is a 1,2-diacyl-sn-glycerol in which the 1- and 2-acyl groups are specified as palmitoyl and linoleoyl respectively. It has a role as a mouse metabolite. It derives from a linoleic acid and a hexadecanoic acid.
DG(16:0/18:2(9Z, 12Z)/0:0)[iso2], also known as diacylglycerol(16:0/18:2) or DAG(16:0/18:2), belongs to the class of organic compounds known as lineolic acids and derivatives. These are derivatives of lineolic acid. Lineolic acid is a polyunsaturated omega-6 18 carbon long fatty acid, with two CC double bonds at the 9- and 12-positions. Thus, DG(16:0/18:2(9Z, 12Z)/0:0)[iso2] is considered to be a diradylglycerol lipid molecule. DG(16:0/18:2(9Z, 12Z)/0:0)[iso2] is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(16:0/18:2(9Z, 12Z)/0:0)[iso2] has been found throughout all human tissues, and has also been detected in multiple biofluids, such as blood and urine. Within the cell, DG(16:0/18:2(9Z, 12Z)/0:0)[iso2] is primarily located in the membrane (predicted from logP) and cytoplasm. In humans, DG(16:0/18:2(9Z, 12Z)/0:0)[iso2] is involved in phosphatidylcholine biosynthesis PC(16:0/18:2(9Z, 12Z)) pathway and phosphatidylethanolamine biosynthesis pe(16:0/18:2(9Z, 12Z)) pathway. DG(16:0/18:2(9Z, 12Z)/0:0)[iso2] is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(16:0/18:2(9Z, 12Z)/16:0) pathway, de novo triacylglycerol biosynthesis TG(16:0/18:2(9Z, 12Z)/18:4(6Z, 9Z, 12Z, 15Z)) pathway, de novo triacylglycerol biosynthesis TG(16:0/18:2(9Z, 12Z)/14:1(9Z)) pathway, and de novo triacylglycerol biosynthesis TG(16:0/18:2(9Z, 12Z)/16:1(9Z)) pathway.
Wissenschaftliche Forschungsanwendungen
1. Polymorphic Crystallization and Transformation
Research by Bayés-García et al. (2016) explored the polymorphic crystallization and transformation pathways of 1-palmitoyl-2-linoleoyl-sn-glycerol (POL) among other triacylglycerols (TAGs). They discovered multiple polymorphic forms in POL, with the study highlighting how various cooling and heating rates affect the stability of these forms. This research has implications for understanding the physical properties of fats in food science and technology (Bayés-García et al., 2016).
2. Self-Emulsifying Drug Delivery Systems
Kim et al. (2019) investigated 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG)-loaded self-emulsifying drug delivery systems. Their study compared different formulations for their effects on drug solubility and bioavailability. The results indicated enhanced solubility and oral bioavailability of PLAG, suggesting potential applications in pharmaceuticals (Kim et al., 2019).
3. Role in Symbiosis and Cellular Signaling
Hashidoko et al. (2019) isolated 1-palmitoyl-2-linoleoyl-sn-glycerol from the coralloid roots of Cycas revoluta, finding that it acts as a hormogonium-inducing factor (HIF) for Nostoc cyanobacteria. This discovery reveals a potential signaling role in symbiotic relationships between plants and bacteria (Hashidoko et al., 2019).
4. Bilayer Deformation and Pore Formation Studies
Boonnoy et al. (2015) investigated the effects of oxidized lipids, including 1-palmitoyl-2-linoleoyl-sn-glycero-3-phosphatidylcholine, on lipid bilayers. Their findings on pore formation and micellation in lipid bilayers contribute to the understanding of lipid peroxidation and its implications in cell biology and pathology (Boonnoy et al., 2015).
5. Inhibitory Effects on Triglyceride Accumulation
Ma et al. (2014) studied the molecular species of monogalactosyldiacylglycerols from brown seaweed, including 1-palmitoyl-2-linoleoyl-sn-glycerol. They found that certain compounds, including this TAG, showed inhibitory effects on triglyceride accumulation in adipocytes, which is significant for understanding metabolic processes related to obesity (Ma et al., 2014).
6. Effect on Pancreatic Beta Cell Protection
Kim et al. (2019) explored the protective effects of 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol on pancreatic beta cells in a diabetic mouse model. Their findings suggest potential therapeutic applications for managing diabetes and protecting pancreatic cells (Kim et al., 2019).
Eigenschaften
Molekularformel |
C37H68O5 |
|---|---|
Molekulargewicht |
592.9 g/mol |
IUPAC-Name |
[(2S)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C37H68O5/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-35(33-38)34-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h11,13,17-18,35,38H,3-10,12,14-16,19-34H2,1-2H3/b13-11-,18-17-/t35-/m0/s1 |
InChI-Schlüssel |
SVXWJFFKLMLOHO-YAIZGCQRSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCC=CCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCC=CCCCCC |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





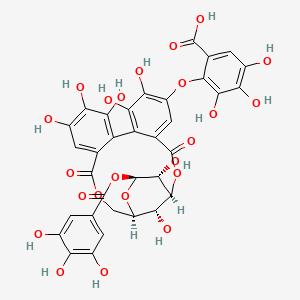
![(1aR,2S,5R,5aR,6S,8aS,9R,10aR)-1a,2,5,5a,6,9,10,10a-Octahydro-5,5a,6-trihydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-1H-2,8a-methanocyclopenta[a]cyclopropa[e]cyclodecen-11-one](/img/structure/B1244141.png)

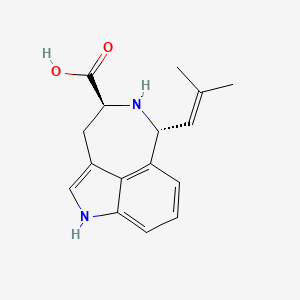
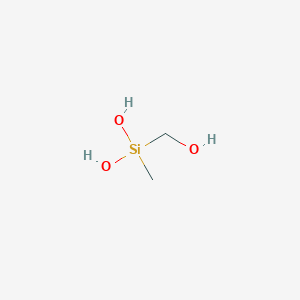
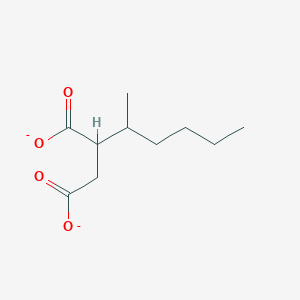
![Benzo[a]pyrene-cis-7,8-dihydrodiol](/img/structure/B1244146.png)
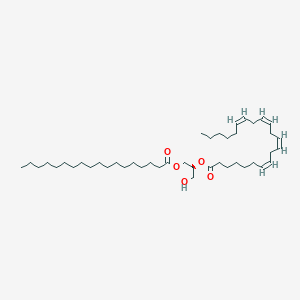
![1-S-[3-hydroxy-3-methyl-N-(sulfooxy)butanimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1244150.png)
